4-(1-methyl-1H-indol-3-yl)-N-(2-oxo-2-phenylethyl)butanamide 4-(1-methyl-1H-indol-3-yl)-N-(2-oxo-2-phenylethyl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14803146
InChI: InChI=1S/C21H22N2O2/c1-23-15-17(18-11-5-6-12-19(18)23)10-7-13-21(25)22-14-20(24)16-8-3-2-4-9-16/h2-6,8-9,11-12,15H,7,10,13-14H2,1H3,(H,22,25)
SMILES:
Molecular Formula: C21H22N2O2
Molecular Weight: 334.4 g/mol

4-(1-methyl-1H-indol-3-yl)-N-(2-oxo-2-phenylethyl)butanamide

CAS No.:

Cat. No.: VC14803146

Molecular Formula: C21H22N2O2

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

4-(1-methyl-1H-indol-3-yl)-N-(2-oxo-2-phenylethyl)butanamide -

Specification

Molecular Formula C21H22N2O2
Molecular Weight 334.4 g/mol
IUPAC Name 4-(1-methylindol-3-yl)-N-phenacylbutanamide
Standard InChI InChI=1S/C21H22N2O2/c1-23-15-17(18-11-5-6-12-19(18)23)10-7-13-21(25)22-14-20(24)16-8-3-2-4-9-16/h2-6,8-9,11-12,15H,7,10,13-14H2,1H3,(H,22,25)
Standard InChI Key FCGFUHWPNYGCAF-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C2=CC=CC=C21)CCCC(=O)NCC(=O)C3=CC=CC=C3

Introduction

4-(1-methyl-1H-indol-3-yl)-N-(2-oxo-2-phenylethyl)butanamide is a synthetic organic compound featuring an indole moiety and a butanamide functional group. This compound is notable for its complex structure and potential applications in medicinal chemistry. The indole ring is a significant scaffold in drug discovery due to its presence in numerous bioactive compounds.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common approaches include the use of coupling reactions and condensation reactions to form the desired structure. The compound may engage in various coupling reactions typical for indole derivatives, such as electrophilic aromatic substitutions.

Biological Activities and Potential Applications

Research indicates that compounds similar to 4-(1-methyl-1H-indol-3-yl)-N-(2-oxo-2-phenylethyl)butanamide exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Indole derivatives have been shown to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The specific biological activities of this compound require further investigation through pharmacological studies.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
4-(1-Methyl-1H-indol-3-yl)-N-(2-oxo-2-phenylethyl)butanamideIndole ring, butanamide groupPotential for diverse biological activities
4-(1-Methyl-1H-indol-3-yl)-N-(2-methylcyclohexyl)butanamideIndole ring, butanamide group with cyclohexanePotentially different pharmacokinetics
N-(2-Oxo-2-phenylethyl)-1H-indoleIndole structure with phenylethyl side chainDifferent functional groups leading to varied activity
5-Hydroxyindoleacetic acidIndole derivative with hydroxyl groupKnown for serotonin metabolism effects

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